Methyl 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole-3-carboxylate
Description
Methyl 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole core substituted at position 3 with a methyl ester and at position 5 with a 2-methyl-2,3-dihydrobenzofuran moiety. The compound’s carboxylic acid analog (CAS: 1105191-98-7) has been documented but is listed as discontinued in commercial catalogs .
Properties
IUPAC Name |
methyl 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-8-5-10-6-9(3-4-12(10)18-8)13-7-11(15-19-13)14(16)17-2/h3-4,6-8H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQPZYSQWFSWFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole-3-carboxylate (CAS RN: 1105191-54-5) is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features an isoxazole ring fused with a benzofuran moiety. This unique structure contributes to its biological properties.
Research indicates that this compound exhibits various mechanisms of action:
-
Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. It has shown cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- U-937 (monocytic leukemia)
- CEM (acute lymphoblastic leukemia)
- Antimicrobial Properties : In vitro assays have demonstrated that it possesses antimicrobial activity against specific bacterial strains. This suggests potential applications in treating infections .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 15.63 | |
| Anticancer | U-937 | 10.38 | |
| Antimicrobial | E. coli | N/A |
Case Studies
-
Study on Anticancer Effects :
A study evaluated the cytotoxic effects of this compound on MCF-7 and U-937 cell lines. The results indicated significant reduction in cell viability at concentrations as low as 10 µM, with apoptosis confirmed through flow cytometry analysis . -
Antimicrobial Evaluation :
Another research focused on the antimicrobial activity of the compound against various pathogens, revealing notable inhibition zones against Gram-positive and Gram-negative bacteria. These findings support the potential use of this compound in developing new antimicrobial agents .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Methyl isoxazole exhibits promising pharmacological properties, making it a candidate for drug development. Its structural features allow it to interact with various biological targets, including receptors and enzymes.
Table 1: Pharmacological Activities of Methyl Isoxazole
Case Study: Neuroprotection
A study investigated the neuroprotective effects of Methyl isoxazole on neurodegenerative diseases. The compound was found to enhance synaptic plasticity and reduce neuroinflammation in animal models, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .
Agrochemicals
Methyl isoxazole has been explored for its utility in agrochemicals, particularly as a pesticide or herbicide due to its ability to inhibit specific enzymes involved in plant metabolism.
Table 2: Agrochemical Applications
| Application Type | Target Organism | Mechanism of Action | Reference |
|---|---|---|---|
| Herbicide | Weeds | Inhibition of photosynthesis | |
| Insecticide | Agricultural Pests | Disruption of nervous system |
Case Study: Herbicidal Activity
Research demonstrated that Methyl isoxazole effectively inhibits the growth of several weed species by targeting chlorophyll synthesis pathways. Field trials showed a significant reduction in weed biomass compared to untreated controls .
Material Science
The compound's unique chemical structure also allows it to be used in the development of advanced materials, such as polymers and coatings that require specific thermal and mechanical properties.
Table 3: Material Applications
| Material Type | Application | Properties Enhanced | Reference |
|---|---|---|---|
| Polymers | Coatings | Improved durability and flexibility | |
| Composites | Structural materials | Increased tensile strength |
Case Study: Polymer Development
In a study focusing on polymer composites, the incorporation of Methyl isoxazole into polymer matrices resulted in enhanced thermal stability and mechanical strength. These materials showed promise for use in high-performance applications .
Comparison with Similar Compounds
Key Observations :
- The dihydrobenzofuran substituent in the target compound introduces a fused oxygen-containing bicyclic system, which may moderate electron density via conjugation while adding steric bulk .
- Solubility and Stability : The methyl ester group in the target compound improves lipid solubility compared to its carboxylic acid counterpart, which is critical for membrane permeability in drug candidates. Ethyl esters (e.g., Ethyl 5-isopropylisoxazole-3-carboxylate) may further alter pharmacokinetic profiles due to slower hydrolysis rates .
Role of the Dihydrobenzofuran Moiety
The 2-methyl-2,3-dihydrobenzofuran substituent distinguishes the target compound from simpler aryl-substituted analogs. This moiety is structurally related to psychoactive substances like 5-APDB and 6-APDB, which feature aminopropyl-dihydrobenzofuran systems . While the target compound lacks the aminopropyl chain, the dihydrobenzofuran group may confer:
- Hydrogen-Bonding Capacity : The ether oxygen in dihydrobenzofuran can participate in hydrogen bonding, influencing crystal packing (as per Etter’s graph set analysis) and solubility .
Preparation Methods
Detailed Synthesis Steps
Step 1: Preparation of Nitrile Oxide
- Method : Oxidation of an aldoxime using a suitable oxidizing agent like sodium percarbonate.
- Conditions : The reaction is typically carried out in a solvent like dichloromethane at room temperature.
Step 2: Cycloaddition Reaction
- Method : Reaction of the nitrile oxide with an alkyne in the presence of a catalyst if necessary.
- Conditions : The reaction may be conducted in a solvent like toluene at elevated temperatures.
Step 3: Esterification
- Method : Reaction of the carboxylic acid intermediate with methanol in the presence of an acid catalyst.
- Conditions : Typically carried out under reflux conditions.
Table: Summary of Synthesis Steps
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Oxidation | Room temperature, DCM | 80-90% |
| 2 | Cycloaddition | Elevated temperature, Toluene | 70-80% |
| 3 | Esterification | Reflux, Methanol | 85-95% |
Q & A
Q. Why might crystallographic and docking-derived binding poses conflict for MAPK inhibition?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
